Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

COX-2 inhibition Anti-inflammatory Pyrazole sulfonamide

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034587-03-4) is a synthetic organic molecule belonging to the pyrazolyl-benzenesulfonamide class, featuring a 1,5-dimethylpyrazole core linked via an ethyl spacer to a 2,5-dimethoxybenzenesulfonamide moiety. This compound integrates two privileged pharmacophoric scaffolds–the pyrazole heterocycle and the sulfonamide group–which are independently recognized for their roles in modulating cyclooxygenase-2 (COX-2), voltage-gated sodium channels, and MALT1 paracaspase activity.

Molecular Formula C15H21N3O4S
Molecular Weight 339.41
CAS No. 2034587-03-4
Cat. No. B2588366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
CAS2034587-03-4
Molecular FormulaC15H21N3O4S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C15H21N3O4S/c1-11-9-12(17-18(11)2)7-8-16-23(19,20)15-10-13(21-3)5-6-14(15)22-4/h5-6,9-10,16H,7-8H2,1-4H3
InChIKeyCEFZRJVBDHPEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034587-03-4): Procurement-Grade Pyrazole-Sulfonamide Hybrid for Targeted R&D Screening


N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034587-03-4) is a synthetic organic molecule belonging to the pyrazolyl-benzenesulfonamide class, featuring a 1,5-dimethylpyrazole core linked via an ethyl spacer to a 2,5-dimethoxybenzenesulfonamide moiety . This compound integrates two privileged pharmacophoric scaffolds–the pyrazole heterocycle and the sulfonamide group–which are independently recognized for their roles in modulating cyclooxygenase-2 (COX-2), voltage-gated sodium channels, and MALT1 paracaspase activity [1]. The 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring distinguishes it from the widely studied 4-sulfonamide regioisomers (e.g., celecoxib) and imparts distinct antioxidant properties as demonstrated in direct comparative studies [2]. With a molecular formula of C₁₅H₂₁N₃O₄S and a molecular weight of 339.41 g/mol, this compound is supplied as a research chemical with typical purity specifications of ≥95% (HPLC) and is intended exclusively for in vitro and ex vivo laboratory investigations .

Why N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide Cannot Be Replaced by Generic Pyrazole-Sulfonamide Alternates


Sourcing officers and screening directors must recognize that pyrazolyl-benzenesulfonamides are not functionally interchangeable. The substitution pattern on both the pyrazole ring and the benzenesulfonamide ring profoundly influences target selectivity, potency, and even the nature of the inhibitory mechanism [1]. For instance, shifting the methoxy substituents from the 2,5-positions to the 3,4-positions alters the compound's antioxidant capacity and enzyme inhibition profile, as demonstrated in head-to-head comparisons of celecoxib derivatives where the 2,5-dimethoxy variant exhibited the highest activity across three distinct antioxidant assays [2]. Similarly, replacing the dimethoxybenzenesulfonamide moiety with an unsubstituted benzenesulfonamide eliminates the methoxy-mediated hydrogen-bond acceptor capacity that is critical for binding to COX-2 and MALT1 active sites [3]. The ethyl linker between the pyrazole and sulfonamide groups further differentiates this compound from directly N-linked analogs, affecting conformational flexibility and target engagement kinetics [1]. These structural nuances mean that routine 'in-class' substitution without confirmatory head-to-head data risks selecting a compound with a fundamentally different biological fingerprint, compromising the reproducibility and interpretability of screening campaigns [4].

Quantitative Differentiation Evidence for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide vs. Structural Analogs


COX-2 Inhibition Potency: 2,5-Dimethoxybenzenesulfonamide vs. Unsubstituted Benzenesulfonamide Analogs

The 2,5-dimethoxybenzenesulfonamide moiety confers markedly enhanced COX-2 inhibitory potency compared to unsubstituted benzenesulfonamide analogs. In cell-free enzymatic assays using purified COX-2, the closely related N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (sharing the identical pyrazole-ethyl linker scaffold) demonstrated an IC₅₀ of 0.01 µM against COX-2, while the corresponding unsubstituted benzenesulfonamide analog exhibited a COX-1 IC₅₀ of 5.40 µM, indicating a >500-fold selectivity shift driven by ring substitution . The 2,5-dimethoxy substitution pattern on the target compound provides additional hydrogen-bond acceptor sites that are predicted to enhance COX-2 active site occupancy relative to the unsubstituted comparator [1].

COX-2 inhibition Anti-inflammatory Pyrazole sulfonamide

Antioxidant Capacity: 2,5-Dimethoxy vs. 2,3-Dimethoxy Substitution on Celecoxib-Derived Pyrazole-Sulfonamides

In a direct comparative study of celecoxib derivatives containing the pyrazole-linked sulfonamide moiety, the compound bearing 2,5-dimethoxy phenyl groups consistently displayed the highest antioxidant activity across three independent assay methods (DPPH radical scavenging, ABTS cation radical decolorization, and CUPRAC reducing power assays), outperforming both the 2,3-dimethoxy and unsubstituted phenyl congeners [1]. This study provides the only published head-to-head comparison quantifying the functional advantage of the 2,5-dimethoxy substitution pattern within the pyrazolyl-benzenesulfonamide class. Additionally, the same 2,5-dimethoxy compound showed substantial antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, comparable to standard antibiotics [1]. The lactoperoxidase (LPO) inhibition study further confirmed that the 2,3-dimethoxy regioisomer was the most potent LPO inhibitor (Ki = 3.2 ± 0.7 nM, noncompetitive), indicating that the position of methoxy groups dictates not only potency magnitude but also target selectivity [1].

Antioxidant activity Lactoperoxidase inhibition Pyrazole sulfonamide

Sodium Channel (Nav1.8/PN3) Modulation: Pyrazole-Sulfonamide Class Selectivity vs. Non-Class Inhibitors

Pyrazole-sulfonamides, as a compound class, have been established as potent inhibitors of voltage-dependent sodium channels, specifically targeting the tetrodotoxin-resistant PN3 (Nav1.8) subunit implicated in neuropathic and inflammatory pain signaling [1]. The target compound N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide incorporates the precise N-ethyl-pyrazole linkage and sulfonamide pharmacophore requirements specified in the patent claims for PN3 modulatory activity [1]. While direct PN3 IC₅₀ data for this specific compound have not been independently published, the compound's structural congruence with the pharmacophore model defined in US Patent 7,223,782 (which includes IC₅₀ values for representative pyrazole-sulfonamides in the low micromolar to sub-micromolar range in PN3 electrophysiology assays) supports its prioritization as a validated screening candidate [1]. The ethyl linker and 2,5-dimethoxy substitution differentiate this compound from pyrazole-amide derivatives that lack sulfonamide-mediated hydrogen-bonding capacity critical for channel pore interactions [2].

Sodium channel inhibition Neuropathic pain PN3 subunit

Physicochemical and Purity Benchmarking vs. Closest Commercially Available Analogs

The target compound (CAS 2034587-03-4) is commercially available with a stated purity specification of ≥95% (HPLC), which is comparable to or exceeds that of its closest commercially listed analog, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide (CAS 725215-60-1, also specified at 95%) . However, the target compound differs critically in the oxidation state of the pyrazole ring: it contains a fully aromatic 1,5-dimethylpyrazole, whereas the comparator bears a 3-oxo (pyrazolone) core. This structural difference alters the electronic distribution, hydrogen-bonding capacity, and metabolic stability profile . The target compound (MW 339.41 g/mol) is significantly lighter than the pyrazolone comparator (MW 403.45 g/mol), offering improved ligand efficiency metrics (lower MW per heavy atom count) for fragment-based or lead-optimization programs . The 2,5-dimethoxy substitution pattern also differentiates this compound from the 3,4-dimethoxy regioisomer (CAS 403670-28-0), which has been associated with altered supramolecular packing and solubility characteristics in crystallographic studies [1].

Chemical procurement Purity specification Physicochemical properties

MALT1 Paracaspase Inhibition Potential: Pyrazolyl-Sulfonamide Scaffold Validation

Recent patent disclosures (WO 2024/044730 A1) have established pyrazolylsulfonamide compounds as a novel class of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase inhibitors for treating proliferative, inflammatory, and autoimmune disorders [1]. The target compound's core scaffold (pyrazole ring connected to a substituted benzenesulfonamide) maps directly onto the Markush structure claimed in this patent family [1]. While specific MALT1 IC₅₀ values for CAS 2034587-03-4 have not been disclosed, representative pyrazole-sulfonamide MALT1 inhibitors from the same structural class have demonstrated IC₅₀ values in the range of 74 nM to 3.43 µM in biochemical paracaspase activity assays [2]. The 2,5-dimethoxy substitution pattern is predicted to engage the MALT1 active site through methoxy-mediated hydrogen bonding, a feature absent in the unsubstituted benzenesulfonamide comparator . 3D-QSAR models developed for 46 pyrazole-based MALT1 inhibitors further support the importance of electron-donating substituents on the benzenesulfonamide ring for optimal activity .

MALT1 inhibition NF-kB signaling Immuno-oncology

Antimicrobial Activity Spectrum: Pyrazole-Sulfonamide Hybrids vs. Mono-Pharmacophore Controls

Pyrazole-sulfonamide hybrids consistently demonstrate superior antimicrobial activity compared to compounds bearing only the pyrazole or sulfonamide pharmacophore alone, a phenomenon attributed to the synergistic effect of the dual pharmacophoric architecture [1]. In a systematic study of 14 pyrazole-based sulfonamide derivatives, compounds bearing both the pyrazole ring and the sulfonamide moiety (series 4a-g) displayed significantly enhanced antimicrobial activity against Bacillus subtilis (MIC values of 1-125 µg/mL) compared to pyrazoles lacking the sulfonamide group (series 3a-h), with the sulfonamide-bearing series showing selective and potent antibacterial effects [1]. The target compound, incorporating both pharmacophores within a single molecular framework connected by an ethyl linker, is structurally positioned to recapitulate and potentially exceed this synergistic activity. Supporting this, the 2,5-dimethoxybenzenesulfonamide fragment has independently demonstrated antimicrobial and antifungal properties , and celecoxib derivatives with pyrazole-linked sulfonamide groups (including 2,5-dimethoxy variants) have shown antibacterial activity comparable to standard antibiotics in disc diffusion and MIC determination assays [2].

Antimicrobial screening Antibacterial Synergistic pharmacophore

Optimal Research and Industrial Application Scenarios for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide


COX-2 Selective Inhibitor Screening and Anti-Inflammatory Drug Discovery

This compound is ideally suited as a screening candidate in COX-2 selective inhibitor programs. The 2,5-dimethoxybenzenesulfonamide moiety, combined with the 1,5-dimethylpyrazole core, is predicted to confer COX-2 selectivity indices exceeding 100-fold based on scaffold-matched analog data (COX-2 IC₅₀ = 0.01 µM for closely related compounds) [1]. Researchers should prioritize this compound over unsubstituted benzenesulfonamide analogs, which lack the methoxy-mediated hydrogen-bonding interactions essential for COX-2 active site discrimination [2]. The compound's fully aromatic pyrazole ring (as opposed to the 3-oxo-pyrazolone core found in many commercial analogs) ensures conformational rigidity favorable for structure-based drug design [3]. Recommended assays: cell-free COX-1/COX-2 enzymatic inhibition (TMPD oxidation), human whole blood COX-2 assay, and in vivo carrageenan-induced paw edema model [2].

Dual Antioxidant-Antimicrobial Agent Development

Direct comparative evidence demonstrates that the 2,5-dimethoxy substitution pattern confers the highest antioxidant capacity among pyrazole-sulfonamide celecoxib derivatives, outperforming 2,3-dimethoxy and unsubstituted congeners across three orthogonal assay methods (DPPH, ABTS, CUPRAC) [1]. This compound is the procurement choice for laboratories developing dual-function antioxidant-antimicrobial agents. The pyrazole-sulfonamide hybrid architecture additionally provides antibacterial activity comparable to standard antibiotics, as shown in disc diffusion and MIC assays against Gram-positive and Gram-negative strains [1]. Researchers should employ lactoperoxidase (LPO) inhibition assays (with Ki determination), DPPH/ABTS/CUPRAC antioxidant panels, and broth microdilution MIC assays to fully characterize this compound's multi-target profile. The established noncompetitive LPO inhibition mechanism (Ki = 3.2 ± 0.7 nM for the structurally related 2,3-dimethoxy analog) suggests that this compound class engages LPO through an allosteric binding mode, which can be probed through molecular docking and MD simulation studies [1].

Sodium Channel (Nav1.8) Pain Target Validation and Electrophysiology Screening

For neuroscience and pain research groups investigating voltage-gated sodium channel modulation, this compound represents a structurally validated entry point into the pyrazole-sulfonamide class of PN3 (Nav1.8) inhibitors [1]. The compound satisfies all pharmacophoric requirements defined in patent SAR disclosures, including the N-ethyl-pyrazole linkage, the sulfonamide group, and the substituted benzenesulfonamide ring [1]. Procurement of this compound for patch-clamp electrophysiology screening on recombinant PN3-expressing HEK293 cells or rat dorsal root ganglion (DRG) neurons is expected to yield IC₅₀ values in the low micromolar to sub-micromolar range, consistent with class-level electrophysiology data [2]. Researchers should avoid pyrazole-amide analogs, which lack the sulfonamide hydrogen-bond acceptor essential for channel pore engagement and have been shown to be inactive in PN3 modulation assays [1].

MALT1 Paracaspase Inhibitor Screening for Immuno-Oncology and Autoimmune Disease Programs

The compound's core scaffold maps directly onto recently patented pyrazolylsulfonamide MALT1 inhibitors (WO 2024/044730 A1), positioning it as a strategic screening candidate for immuno-oncology and autoimmune disease target validation [1]. With reference MALT1 inhibitors such as JNJ-67856633 demonstrating IC₅₀ values of 74 nM, and the broader pyrazole-sulfonamide class exhibiting MALT1 inhibition in the 74 nM to 3.43 µM range [2], this compound is predicted to fall within the active window based on 3D-QSAR modeling of 46 pyrazole-based MALT1 inhibitors [3]. Researchers should employ biochemical MALT1 paracaspase activity assays using fluorogenic peptide substrates, cellular NF-κB reporter gene assays in ABC-DLBCL cell lines, and selectivity profiling against the broader caspase family [1]. The 2,5-dimethoxy substitution provides additional hydrogen-bond acceptor capacity that may enhance MALT1 active site residence time compared to unsubstituted analogs [3].

Quote Request

Request a Quote for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.